Product packaging for Uridine, 2'-P-toluenesulfonate(Cat. No.:CAS No. 6206-10-6)

Uridine, 2'-P-toluenesulfonate

Cat. No.: B1658755
CAS No.: 6206-10-6
M. Wt: 398.4 g/mol
InChI Key: PELFVTNUPTXPNF-NMFUWQPSSA-N
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Description

Contextual Significance of Uridine (B1682114) Derivatives in Chemical Biology Research

Uridine and its derivatives are fundamental to numerous biological processes, most notably as a core component of ribonucleic acid (RNA). nih.gov This inherent biological relevance has made them a fertile ground for chemical modifications aimed at developing new therapeutic agents and research tools. nih.govmit.edu Scientists have extensively explored derivatives of uridine for their potential in antiviral and anticancer therapies. ontosight.aiontosight.ai Modified nucleosides can act as inhibitors of viral enzymes or chain terminators during viral replication. ontosight.ai Furthermore, certain uridine derivatives have demonstrated the ability to impede the proliferation of cancer cells. ontosight.ai

Beyond therapeutic applications, these modified nucleosides are indispensable tools in molecular biology. They are utilized to study the intricate structures and functions of RNA, offering insights into fundamental biological processes. ontosight.ai The introduction of specific modifications allows researchers to probe and manipulate biological systems with high precision. The structural complexity and biological activities of naturally occurring uridine derivatives have inspired organic chemists and chemical biologists to devise novel synthetic strategies and to develop new enzyme inhibitors and antibiotics. mit.edu

Rationale for 2'-P-toluenesulfonate Modification in Sophisticated Nucleoside Transformations

The strategic placement of a p-toluenesulfonate (tosyl) group at the 2'-position of the uridine ribose sugar is a key chemical maneuver that unlocks a wealth of synthetic possibilities. ontosight.ai The primary rationale for this modification is the conversion of the 2'-hydroxyl group into an excellent leaving group. The tosyl group is a large, electron-withdrawing moiety that stabilizes the resulting anion, making it readily displaced by a wide range of nucleophiles. This facilitates nucleophilic substitution reactions, which are fundamental in organic chemistry for creating new chemical bonds. masterorganicchemistry.com

This modification is particularly crucial in the synthesis of oligonucleotides and other RNA analogs. ontosight.ai By selectively activating the 2'-position, chemists can introduce a variety of functional groups to tailor the physical, chemical, and biological properties of the resulting RNA molecules. ontosight.ai For instance, Uridine, 2'-P-toluenesulfonate serves as a key precursor in the synthesis of radiolabeled uridine derivatives, such as those containing Fluorine-18 for use in positron emission tomography (PET) imaging to study tumor metabolism.

Furthermore, the tosyl group can act as a protecting group for the 2'-hydroxyl. ontosight.ai In the multi-step synthesis of complex molecules, it is often necessary to temporarily block reactive sites to prevent unwanted side reactions. The 2'-O-tosyl group can be selectively introduced and later removed under specific conditions, allowing for precise chemical manipulations at other positions of the nucleoside. This strategic protection and activation are central to the assembly of complex, functionally optimized nucleoside-based drugs and probes. ontosight.ainih.gov The key step in the synthesis of Locked Nucleic Acids (LNA), for example, involves the tosylation of a 4'-C-hydroxymethyl derivative, followed by a base-induced ring closure to create the characteristic bicyclic structure. nih.gov

Chemical Compound Data

Compound NameSynonym(s)Molecular FormulaCAS Number
This compound2'-O-Tosyluridine; 2'-O-(p-toluenesulfonyl)uridineC₁₆H₁₈N₂O₈S6206-10-6
Uridine-C₉H₁₂N₂O₆58-96-8
p-Toluenesulfonyl chlorideTosyl chloride; TsClC₇H₇ClO₂S98-59-9
Pyridine (B92270)-C₅H₅N110-86-1
Toluene-C₇H₈108-88-3

Research Findings on this compound

FindingSignificance
Serves as a key intermediate for introducing modifications at the 2'-position of uridine.Enables the synthesis of a wide range of uridine analogs with tailored properties for research and therapeutic applications. ontosight.ai
The 2'-tosyl group is an excellent leaving group.Facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Can be used as a protecting group for the 2'-hydroxyl.Allows for selective chemical transformations at other positions of the nucleoside during multi-step syntheses. ontosight.ai
Precursor for the synthesis of radiolabeled probes.Used in the preparation of PET imaging agents for studying biological processes like tumor metabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O8S B1658755 Uridine, 2'-P-toluenesulfonate CAS No. 6206-10-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6206-10-6

Molecular Formula

C16H18N2O8S

Molecular Weight

398.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C16H18N2O8S/c1-9-2-4-10(5-3-9)27(23,24)26-14-13(21)11(8-19)25-15(14)18-7-6-12(20)17-16(18)22/h2-7,11,13-15,19,21H,8H2,1H3,(H,17,20,22)/t11-,13-,14-,15-/m1/s1

InChI Key

PELFVTNUPTXPNF-NMFUWQPSSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC2N3C=CC(=O)NC3=O)CO)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)CO)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC2N3C=CC(=O)NC3=O)CO)O

Other CAS No.

6206-10-6

Origin of Product

United States

Uridine, 2 P Toluenesulfonate As a Pivotal Synthetic Intermediate in Nucleoside Modification

Nucleophilic Substitution Reactions Directed by the 2'-O-Tosyl Group

The p-toluenesulfonate (tosyl) group, when attached to the 2'-hydroxyl of uridine (B1682114), transforms it into an excellent leaving group. This chemical modification renders the 2'-carbon susceptible to attack by a wide array of nucleophiles, making Uridine, 2'-P-toluenesulfonate a cornerstone intermediate for the synthesis of diverse nucleoside analogs. This section explores the mechanistic aspects and synthetic applications of nucleophilic substitution at the 2'-position.

Investigation of Unimolecular (SN1) and Bimolecular (SN2) Mechanistic Pathways in 2'-Position Displacement

The displacement of the 2'-O-tosyl group can theoretically proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The operative pathway is largely dictated by the nature of the substrate, the nucleophile's strength and steric bulk, and the reaction conditions.

In the context of this compound, the 2'-carbon is a secondary carbon, which can support either mechanism. However, for most synthetically useful transformations, conditions are chosen to favor the SN2 pathway. This is particularly true when strong, non-bulky nucleophiles, such as the azide ion (N₃⁻), are used. The azide ion's high nucleophilicity and small size allow it to efficiently attack the electrophilic 2'-carbon from the backside, displacing the tosylate group in a single, concerted step. researchgate.net This process results in an inversion of stereochemistry at the 2'-carbon, typically yielding an arabino-configured product from a ribo-configured starting material.

While an SN1 pathway, proceeding through a planar carbocation intermediate, is possible, it is generally disfavored. Such a pathway would lead to a mixture of stereoisomers (racemization), which is often undesirable in the synthesis of stereochemically pure nucleoside analogs. The SN2 mechanism provides superior stereochemical control, making it the preferred route for the synthesis of specific 2'-modified uridine derivatives. researchgate.net

Synthesis of 2'-Azido-2'-deoxyuridine and Related Azide-Functionalized Nucleosides via Tosylate Displacement

The introduction of an azido group at the 2'-position is a critical transformation, as the azide can serve as a precursor to an amino group or be used in bioorthogonal chemistry. The synthesis of 2'-Azido-2'-deoxyuridine is commonly achieved by treating a suitably protected this compound derivative with an azide salt, such as sodium azide (NaN₃) or lithium azide (LiN₃). nih.gov

The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure a sufficient reaction rate. researchgate.net The tosylate group is displaced by the azide nucleophile, yielding the 2'-azido derivative. As this reaction proceeds via an SN2 mechanism, the stereochemistry at the 2'-carbon is inverted. For instance, starting from uridine (which has a ribo configuration), the product is 2'-azido-2'-deoxy-arabinofuranosyluracil.

Table 1: Representative Conditions for Azide Displacement of 2'-Tosylates

Starting MaterialAzide SourceSolventTemperatureTimeProduct
Protected this compoundNaN₃DMF100 °C3 h5'-Azido-2',5'-dideoxyuridine researchgate.net
2,2'-Anhydro-5-O-benzoyluridine derivativeLiN₃DMFNot specifiedNot specified2'-Azido-2',3'-dideoxyuridine nih.gov

This method is a robust and widely used strategy for accessing 2'-azido nucleosides, which are valuable intermediates for further functionalization. d-nb.infonih.gov

Elaboration to Other Heteroatom-Modified Nucleosides (e.g., Selenium- and Tellurium-Containing Nucleosides, Thio-Derivatives)

The utility of the 2'-O-tosyl group extends beyond azide substitution to the introduction of other heteroatoms like sulfur, selenium, and tellurium. These modifications are of significant interest for structural biology and therapeutic applications.

Selenium- and Tellurium-Containing Nucleosides: The synthesis of 2'-seleno- and 2'-telluro-nucleosides can be achieved by displacing the tosylate with appropriate selenium or tellurium nucleophiles. researchgate.net For instance, reagents like sodium selenide, sodium diselenide, or sodium methyl selenide can effectively displace tosylates to form C-Se bonds. nih.gov Similarly, tellurium functionalities, protected with phenyl or methyl groups, have been introduced at the 2'-position of uridine via nucleophilic substitution of a suitable leaving group like a tosylate. nih.govnih.gov These chalcogen-modified nucleosides have potential applications in X-ray crystallography and as therapeutic agents. interesjournals.orgresearchgate.net

Thio-Derivatives: The synthesis of 2'-thio-derivatives follows a similar principle. A protected this compound can be reacted with a sulfur nucleophile, such as sodium hydrosulfide or a thiol, to introduce a thiol or thioether group at the 2'-position. These 2'-thio-modified nucleosides are important for studying nucleic acid structure and function.

Conversion to 2'-Amino-Modified Uridine Analogs

The 2'-amino functionality is a key modification in many antiviral and anticancer nucleoside drugs. A common and efficient method to synthesize 2'-amino-2'-deoxyuridine involves a two-step process starting from this compound.

Azide Introduction: First, the 2'-tosylate is converted to 2'-azido-2'-deoxyuridine as described in section 3.1.2.

Azide Reduction: The resulting 2'-azido group is then reduced to a primary amine. This reduction can be accomplished using various methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with chemical reducing agents like triphenylphosphine (in the Staudinger reaction) followed by hydrolysis.

This two-step sequence is highly effective because it leverages the reliable SN2 displacement by azide, which ensures correct stereochemistry, followed by a clean reduction that preserves the rest of the nucleoside structure. The resulting 2'-amino-2'-deoxyuridine can be further derivatized, for example, by coupling with amino acids to form peptidyl nucleosides. nih.gov

Applications of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Tosylate-Derived Azides

The 2'-azido-2'-deoxyuridine synthesized from the tosylate intermediate is a perfect substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". wikipedia.org This reaction allows for the efficient and specific covalent ligation of the azide-modified nucleoside to a molecule containing a terminal alkyne. nih.govnih.gov

The CuAAC reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation. glenresearch.comresearchgate.net In this application, the 2'-azido group, installed via tosylate displacement, acts as a chemical handle. It can be reacted with various alkyne-functionalized molecules, including:

Fluorescent dyes for imaging and tracking nucleic acids.

Biotin for affinity purification and detection.

Peptides or other biomolecules to create complex conjugates. nih.gov

This powerful combination of tosylate chemistry followed by CuAAC provides a versatile platform for labeling, modifying, and functionalizing uridine for a vast range of applications in chemical biology and materials science. glenresearch.com

Intramolecular Cyclization and Anhydro Nucleoside Formation

In addition to serving as a substrate for intermolecular nucleophilic attack, this compound can undergo intramolecular reactions. Under basic conditions, a nucleophilic atom within the uridine molecule itself can attack the electron-deficient 2'-carbon, displacing the tosylate group and forming a strained, bicyclic structure known as an anhydro nucleoside.

The most common intramolecular cyclization for uridine derivatives involves the oxygen atom at the C2 position of the uracil (B121893) base. Treatment of a 2'-O-tosyluridine derivative with a base facilitates the attack of the O² atom on the C2' carbon. This reaction results in the formation of a new covalent bond between the base and the sugar, yielding 2,2'-anhydrouridine (also known as O²,2'-cyclouridine).

This anhydro intermediate is synthetically valuable for several reasons:

It rigidly locks the conformation of the nucleoside.

The newly formed anhydro linkage is strained and can be subsequently opened by a variety of nucleophiles.

Attack by a nucleophile on the 2'-position of the anhydro intermediate proceeds with inversion of stereochemistry, providing a reliable method to install modifications with an arabino configuration.

Therefore, the formation of 2,2'-anhydrouridine from this compound is not just a potential side reaction but a key strategic step in the synthesis of various 2'-modified pyrimidine nucleosides. google.com

Generation of 2,2'-Anhydrouridine Derivatives from this compound Precursors

The formation of a 2,2'-anhydro linkage in uridine derivatives is a key transformation, converting the ribofuranose sugar into a more rigid bicyclic structure. This intramolecular cyclization is readily achieved from this compound precursors. The process involves the nucleophilic attack of the C2 oxygen of the uracil base on the C2' carbon of the sugar, displacing the p-toluenesulfonate group.

This reaction is typically carried out in the presence of a base, which facilitates the deprotonation of the uracil N3 proton, enhancing the nucleophilicity of the C2 oxygen. Various methods have been developed for this cyclization, including using dehydrating agents like carbonic acid diesters in solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA) at elevated temperatures. google.com 2,2'-Anhydrouridine is a valuable intermediate for producing antiviral drugs that target viral RNA replication.

PrecursorReagents and ConditionsProductKey Features
This compoundBase (e.g., NaH) in an appropriate solvent2,2'-AnhydrouridineFormation of a rigid bicyclic structure
UridineCarbonic acid diester, NaHCO3 or KHCO3 in DMF or DMA, 85-130°C2,2'-AnhydrouridineIndustrial preparation method google.com

Mechanistic Elucidation of Anhydro Linkage Formation, including Mitsunobu-mediated cyclizations

The formation of the anhydro linkage proceeds through an intramolecular SN2 reaction. The C2 oxygen of the pyrimidine base acts as the nucleophile, attacking the C2' carbon and displacing the leaving group. The stereochemistry at the C2' position is inverted during this process.

The Mitsunobu reaction offers an alternative and mild method for achieving this cyclization. organic-chemistry.orgnih.govsemanticscholar.org This reaction utilizes a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The alcohol (in this case, the 2'-hydroxyl group of uridine) is activated by the Mitsunobu reagents to form an oxyphosphonium salt, which is then susceptible to nucleophilic attack by the C2 oxygen of the uracil base. organic-chemistry.org The Mitsunobu reaction is known for its high stereoselectivity, proceeding with inversion of configuration at the reacting center. organic-chemistry.orgnih.gov

A modified Mitsunobu cyclization has also been explored for the synthesis of C-nucleosides. nii.ac.jp

Synthetic Utility of Anhydro Nucleosides as Precursors for Diverse 2'-Modified Uridine Derivatives

The strained bicyclic system of 2,2'-anhydrouridine makes it a highly reactive intermediate, susceptible to nucleophilic ring-opening reactions. biosynth.com This property is extensively exploited for the synthesis of a wide range of 2'-substituted uridine derivatives. Nucleophilic attack can occur at either the C2 or C2' position, with the regioselectivity being influenced by the nature of the nucleophile and the reaction conditions.

For instance, treatment of 2,2'-anhydrouridine with various nucleophiles can introduce functionalities such as amino, fluoro, and phenylseleno groups at the 2'-position. biosynth.com This versatile reactivity makes 2,2'-anhydrouridine a crucial building block in the synthesis of nucleoside analogs with potential antiviral and anticancer properties. chemimpex.com

Anhydro NucleosideNucleophileProduct (2'-Modified Uridine Derivative)
2,2'-AnhydrouridineAmines2'-Amino-2'-deoxyuridine
2,2'-AnhydrouridineFluoride ions2'-Fluoro-2'-deoxyuridine
2,2'-AnhydrouridinePhenylselenide2'-Phenylseleno-2'-deoxyuridine biosynth.com
2,2'-AnhydrouridineSodium ethanethiolate or sodium salt of benzyl (B1604629) mercaptan2'-S-ethyl- or 2'-S-benzyl-2'-thiouridine rsc.org

Preparation of Modified Oligonucleotides and RNA Analogs

The ability to introduce modifications at the 2'-position of uridine is of paramount importance in the synthesis of modified oligonucleotides and RNA analogs with enhanced properties, such as increased stability against nuclease degradation and improved binding affinity to target sequences.

Strategies for the Incorporation of 2'-Modified Uridine Derivatives into Synthetic Oligonucleotides

The most widely used method for incorporating modified nucleosides into synthetic oligonucleotides is the solid-phase phosphoramidite method. wikipedia.orgcore.ac.uknih.govdanaher.com This automated process involves the sequential addition of protected nucleoside phosphoramidite building blocks to a growing oligonucleotide chain attached to a solid support. wikipedia.orgcore.ac.uk

To incorporate a 2'-modified uridine, the corresponding 2'-modified uridine phosphoramidite monomer must first be synthesized. This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and converting the 3'-hydroxyl group into a phosphoramidite moiety. The 2'-modification is introduced earlier in the synthetic sequence, often starting from uridine or a suitable precursor.

Once the modified phosphoramidite is obtained, it can be used in the automated synthesizer just like the standard A, C, G, and U phosphoramidites. The coupling efficiency of these modified monomers is a critical factor for the successful synthesis of long oligonucleotides.

Use of this compound in the Synthesis of Complex RNA Molecules and RNA Analogs

While this compound itself is not directly incorporated into oligonucleotides, its role as a precursor to 2'-modified uridine phosphoramidites is crucial for the synthesis of complex RNA molecules and their analogs. The diverse range of 2'-modifications that can be introduced via the anhydro-uridine intermediate allows for the fine-tuning of the properties of synthetic RNA.

For example, the incorporation of 2'-fluoro or 2'-O-methyl modifications can enhance the nuclease resistance of RNA, a desirable feature for therapeutic applications such as antisense oligonucleotides and siRNAs. Furthermore, the introduction of specific functional groups at the 2'-position can be used to probe RNA structure and function or to attach labels and other moieties. The ability to synthesize RNA with site-specific modifications is essential for studying the intricate roles of RNA in biological processes and for the development of RNA-based therapeutics and diagnostics. chemimpex.com

Reactivity and Mechanistic Investigations of Uridine, 2 P Toluenesulfonate

Comparative Analysis of the Tosyl Group as an Effective Leaving Group in Nucleosidic Systems

The p-toluenesulfonate (tosyl) group is a widely utilized leaving group in organic synthesis, including nucleoside chemistry, due to its ability to be readily displaced by nucleophiles. Its effectiveness stems from the fact that the tosylate anion is a weak base, stabilized by resonance, making it a good leaving group. In the context of nucleosidic systems like Uridine (B1682114), 2'-P-toluenesulfonate, the tosyl group transforms the hydroxyl group at the 2'-position into a reactive site susceptible to nucleophilic substitution.

The reactivity of a leaving group is intrinsically linked to the pKa of its conjugate acid. The conjugate acid of the tosylate group is p-toluenesulfonic acid, which is a strong acid with a pKa of approximately -2.8. This low pKa value indicates that the tosylate anion is very stable and thus an excellent leaving group. When compared to other common leaving groups, tosylates are significantly more reactive than halides but less reactive than triflates (trifluoromethanesulfonates). The relative reactivity of common leaving groups generally follows the order: tosylates > bromides > chlorides.

In nucleophilic substitution reactions, the nature of the nucleophile can influence the apparent order of leaving group ability. For instance, with a hard nucleophile like an ethoxide, the reactivity order might strictly follow the expected trend based on pKa values. However, with a soft nucleophile like a thiolate, this order can be altered due to factors like the Hard-Soft Acid-Base (HSAB) principle. stackexchange.com

The table below provides a comparative overview of the tosyl group against other common sulfonate esters used in nucleoside chemistry.

Leaving GroupAbbreviationStructure of Leaving GroupApproximate pKa of Conjugate AcidGeneral Reactivity
p-ToluenesulfonateTsO-CH₃C₆H₄SO₃⁻-2.8High
MethanesulfonateMsO-CH₃SO₃⁻-1.9High
TrifluoromethanesulfonateTfO-CF₃SO₃⁻-14Very High

Data sourced from various organic chemistry resources.

The choice of the sulfonate ester in nucleoside chemistry is often a balance between reactivity and selectivity. While triflates are exceptionally reactive, they can sometimes lead to undesired side reactions due to their high reactivity. Tosylates offer a good balance of reactivity and stability, making them a workhorse for many synthetic transformations on the sugar moiety of nucleosides.

Identification and Characterization of Competing Side Reactions during Tosylate Transformation

The transformation of tosylates in uridine derivatives is not always straightforward and can be accompanied by competing side reactions. The specific nature and extent of these side reactions are influenced by the reaction conditions, including the solvent, base, and the nature of the nucleophile.

One common side reaction is elimination , particularly when using hindered bases or at elevated temperatures. For Uridine, 2'-P-toluenesulfonate, base-mediated elimination could potentially lead to the formation of a 2',3'-unsaturated uridine derivative.

Another significant challenge is the potential for intramolecular reactions . The proximity of other functional groups within the uridine molecule can lead to cyclization reactions. For instance, the uracil (B121893) base itself can act as an intramolecular nucleophile. It has been reported that attempts to displace the 5'-tosyl group in uridine derivatives can sometimes lead to the formation of O-cyclonucleosides as a side product, highlighting the potential for intramolecular participation of the uracil ring. acs.org

Furthermore, in the context of detosylation or other transformations, the solvent can play a role in side reactions. For example, the use of acetone (B3395972) as a solvent in reactions of uridine derivatives has been observed to lead to slow aldol (B89426) side reactions. acs.org

Experiments involving the removal of O-tosyl groups from uridine derivatives using certain reducing agents have been noted to result in the formation of byproducts, suggesting that the uridine scaffold can be sensitive to specific reaction conditions, leading to complex reaction mixtures. fiu.edu

The table below summarizes some of the potential side reactions during the transformation of this compound.

Side Reaction TypeDescriptionPotential Product from this compound
EliminationBase-mediated removal of the tosyl group and a proton from an adjacent carbon.2',3'-Unsaturated uridine derivative
Intramolecular CyclizationNucleophilic attack by another part of the uridine molecule, such as the uracil base.Cyclonucleoside derivative
Solvent ParticipationThe solvent acts as a reactant, leading to undesired products.e.g., Aldol adduct with acetone
Incomplete ReactionThe reaction does not proceed to completion, leaving starting material.This compound
RearrangementMigration of functional groups under the reaction conditions.Isomeric uridine derivatives

Application of Computational Chemistry for Predicting and Understanding this compound Reactivity (e.g., DFT, Semiempirical Methods)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and understanding the reactivity of complex organic molecules like uridine derivatives. While specific DFT studies on this compound are not extensively reported, the principles and methodologies are broadly applicable.

DFT calculations can be used to model the electronic structure of this compound and predict various properties that govern its reactivity. These include:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's nucleophilic and electrophilic sites. For this compound, the LUMO is expected to be localized on the carbon atom bearing the tosylate group, indicating its susceptibility to nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can help in predicting the most likely sites for reaction.

Prediction of Spectroscopic Properties: DFT methods have been successfully used to predict NMR spectra (chemical shifts and coupling constants) for uridine derivatives, such as cyclic uridine monophosphate. nih.gov This capability can be extended to this compound to aid in its characterization and to confirm the structure of its reaction products.

Semiempirical methods, while less accurate than DFT, can also be useful for rapid screening of reactivity and for studying larger systems due to their lower computational cost.

The following table outlines the types of information that can be obtained from computational studies on this compound.

Computational MethodInformation GainedRelevance to Reactivity
DFT (Geometry Optimization)Stable 3D structure, bond lengths, and angles.Provides the foundational structure for all other calculations.
DFT (Frequency Analysis)Vibrational frequencies, confirmation of minima or transition states.Helps to characterize stationary points on the potential energy surface.
DFT (HOMO/LUMO Analysis)Identification of frontier molecular orbitals.Predicts sites of nucleophilic and electrophilic attack.
DFT (ESP Mapping)Visualization of charge distribution.Identifies electron-rich and electron-poor regions, guiding predictions of reactivity.
DFT (Transition State Search)Structure and energy of the transition state.Allows for the calculation of activation barriers and reaction rates.
Semiempirical MethodsApproximate electronic structure and energies.Useful for initial, rapid assessment of reactivity trends.

Reductive Cleavage Methodologies for the Detosylation of Uridine Derivatives

The removal of the tosyl group, or detosylation, is a crucial step in many synthetic sequences involving uridine derivatives. Reductive cleavage is one of the common strategies employed for this purpose. These methods typically involve the use of a reducing agent that can cleave the C-O bond of the tosylate ester.

One effective reagent for the reductive cleavage of sulfonate esters is sodium naphthalenide . This reagent is a powerful single-electron transfer (SET) agent and has been successfully used for the efficient removal of 2'-, 3'-, and 5'-O-tosyl groups from the sugar moiety of nucleosides. fiu.edu The mechanism is believed to involve the transfer of an electron from the sodium naphthalenide to the tosylate, leading to the fragmentation of the C-O bond.

Other reductive cleavage methods that have been developed for the removal of tosyl groups in various contexts, and could potentially be adapted for uridine derivatives, include:

Dissolving metal reductions: Systems like sodium in liquid ammonia (B1221849) are classic reagents for the cleavage of sulfonamides and sulfonate esters.

Catalytic hydrogenolysis: While more commonly used for the cleavage of benzyl (B1604629) ethers, under certain conditions with specific catalysts, hydrogenolysis can be employed for detosylation.

Hydride reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can also effect the cleavage of tosylates, although their reactivity can sometimes lead to a lack of selectivity with multifunctional molecules like nucleosides.

The choice of the reductive cleavage method for a this compound derivative would require careful consideration of the other functional groups present in the molecule to avoid undesired side reactions.

The table below summarizes some of the methodologies for reductive detosylation.

Reagent/MethodDescriptionApplicability to Uridine Derivatives
Sodium NaphthalenideA single-electron transfer reagent.Effective for nucleoside tosylates, but may cause side reactions with uridine. fiu.edu
Sodium in Liquid AmmoniaA dissolving metal reduction system.A powerful reducing system, selectivity could be an issue.
Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Cleavage of bonds by reaction with hydrogen on a catalyst surface.Less common for tosylates, but potentially feasible under specific conditions.
Lithium Aluminum Hydride (LiAlH₄)A strong hydride-donating reagent.High reactivity may lead to lack of selectivity.

Academic Research Applications of Uridine, 2 P Toluenesulfonate Derived Compounds

Development of Chemical Probes for Advanced Mechanistic Enzymology

The strategic modification of uridine (B1682114), facilitated by intermediates like Uridine, 2'-P-toluenesulfonate, allows for the creation of chemical probes that can unravel the detailed mechanisms of enzymatic reactions. These probes, particularly those incorporating isotopic labels, provide insights into transition states and reaction pathways that would otherwise be inaccessible.

A significant application of this compound derivatives is in the synthesis of isotopically labeled uridine analogs, such as [2'-¹⁸O]Uridine. The synthesis of specifically deuterated uridine and its subsequent incorporation into RNA oligonucleotide substrates has been described. nih.gov The lack of sufficient quantities of isotopically labeled materials has historically limited the use of heavy atom isotope effects in studying nucleotidyl transfer reactions in nucleic acids. nih.govacs.org However, an efficient "one-pot" synthesis of [2'-¹⁸O]uridine has been achieved in 88% yield through the regioselective opening of 2,2'-cyclouridine with [¹⁸O₂]benzoic acid/potassium hydride. nih.govacs.org This isotopically labeled uridine can then be converted into its corresponding phosphoramidite, enabling its incorporation into RNA substrates through solid-phase synthesis. nih.govacs.org

The use of these labeled substrates allows for the determination of kinetic isotope effects, which are powerful tools for investigating enzyme mechanisms. nih.gov For instance, the deuterium kinetic isotope effect for the reaction catalyzed by pseudouridine (B1679824) synthases, enzymes that isomerize uridine to pseudouridine in RNA, was determined using a specifically deuterated uridine substrate. nih.gov The observation of a primary kinetic isotope effect in both TruB and RluA enzymes indicated the formation of a glycal intermediate in the ribose ring during the reaction. nih.gov

Table 1: Synthesis and Application of [2'-¹⁸O]Uridine

StepDescriptionKey ReagentsYieldApplication
SynthesisRegioselective opening of 2,2'-cyclouridine[¹⁸O₂]benzoic acid/potassium hydride88%Isotope effect studies of nucleotidyl transferases and hydrolases
ConversionConversion to the corresponding phosphoramiditeStandard phosphitylation reagentsHighSolid-phase synthesis of [2'-¹⁸O] RNA substrates

The isotopically labeled RNA substrates synthesized from [2'-¹⁸O]Uridine are crucial for studying the mechanisms of nucleotidyl transfer reactions. nih.govacs.org These reactions are fundamental to many biological processes, including DNA and RNA synthesis, repair, and recombination. By measuring the kinetic isotope effects with these heavy-atom labeled substrates, researchers can gain detailed information about the transition state of the reaction, such as bond cleavage and formation events. nih.govacs.org This approach provides a powerful tool for dissecting the catalytic strategies employed by nucleotidyl transferases and hydrolases. nih.govacs.org

Synthesis of Nucleoside Analogs for Elucidating Nucleic Acid Structure and Function

This compound is a key precursor for the synthesis of a wide array of nucleoside analogs. These analogs, with modifications at the sugar moiety, are designed to explore and understand the structural dynamics of nucleic acids and their functional implications.

For example, the introduction of a methyl group at the 2' or 3' position can lock the ribose into a specific pucker. nih.gov By incorporating these modified nucleosides into oligonucleotides, researchers can study the energetic contributions of ribose conformation to duplex stability. nih.gov Furthermore, computational methods are used to analyze data from the Protein Data Bank (PDB) to understand the preferred ribose conformations of nucleosides and nucleotides when bound to proteins. nih.govnih.gov This knowledge aids in the design of enhanced analogs with chemically fixed conformations to target specific biological pathways. nih.gov

"Double-headed" nucleosides are modified nucleosides that contain an additional nucleobase attached to the sugar moiety. nih.govsemanticscholar.org These unique structures serve as valuable probes for investigating the secondary structures of nucleic acids. nih.gov The synthesis of these complex molecules often starts from uridine, which can be converted into key intermediates for the attachment of a second nucleobase. nih.govsemanticscholar.org

For instance, 2'-(pyrimidin-1-yl)methyl- or 2'-(purin-9-yl)methyl-substituted double-headed nucleosides of arabinofuranosyluracil have been synthesized. nih.gov These analogs have been incorporated into oligonucleotides to study their effects on duplexes and three-way junctions. nih.govsemanticscholar.org The additional nucleobase can interact with the nucleic acid structure in various ways, leading to significant conformational changes and stabilization of secondary structures. nih.gov The design of these molecules allows for the investigation of nucleic acid recognition and folding. semanticscholar.org

Table 2: Examples of Double-Headed Nucleosides Derived from Uridine Intermediates

Double-Headed NucleosideSecond Nucleobase PositionLinkerApplication
2'-(pyrimidin-1-yl)methyl-arabinofuranosyluracilC-2'methylProbing nucleic acid secondary structures
2'-(purin-9-yl)methyl-arabinofuranosyluracilC-2'methylInducing conformational changes in duplexes
2'-(4-(thymin-1-ylmethyl)-1,2,3-triazole-1-yl)-2'-deoxyuridineC-2'1,2,3-triazoleStabilizing three-way junctions

Methodological Advancements in Nucleic Acid Chemical Synthesis

The development of efficient and reliable methods for the chemical synthesis of oligonucleotides is crucial for many areas of biological and biomedical research. This compound and its derivatives play a role in the advancement of these synthetic methodologies. The standard method for oligonucleotide synthesis involves the use of phosphoramidite chemistry on a solid support. mdpi.com This process requires the use of protected nucleoside phosphoramidites as the monomer building blocks.

The synthesis of modified phosphoramidites, such as those derived from this compound, allows for the incorporation of specific modifications into synthetic DNA and RNA strands. nih.gov For example, the synthesis of a morpholino nucleoside-uridine (MNA-U) phosphoramidite has been reported. mdpi.com This modified phosphoramidite was successfully incorporated into an antisense oligonucleotide, demonstrating its compatibility with standard solid-phase synthesis protocols. mdpi.com Such advancements enable the creation of novel nucleic acid-based tools and therapeutics with tailored properties.

Enabling Regiospecific Functionalization in Oligoribonucleotide Synthesis

The synthesis of oligoribonucleotides, or short chains of RNA, is a cornerstone of modern molecular biology and therapeutics. A significant challenge in this process is the selective modification of the ribonucleoside building blocks. The presence of hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar necessitates a strategic use of protecting groups to ensure that chemical reactions occur only at the desired location. This compound, and related 2'-O-tosylated uridine derivatives, serve as key intermediates in achieving such regiospecific functionalization.

The p-toluenesulfonyl (tosyl) group is an excellent leaving group, meaning it can be easily displaced by a wide variety of nucleophiles. By introducing a tosyl group specifically at the 2'-position of a uridine nucleoside, this position is activated for nucleophilic substitution. This allows for the precise introduction of a diverse array of chemical moieties at the 2'-position, a site crucial for the structure and function of RNA.

The general strategy involves several key steps:

Protection of other reactive sites: Before introducing the tosyl group, the 3' and 5' hydroxyl groups, as well as the uracil (B121893) base, are typically protected with other chemical groups that are stable under the tosylation conditions. This ensures that the tosyl group is installed exclusively at the 2'-position.

Tosylation of the 2'-hydroxyl group: The free 2'-hydroxyl group is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the 2'-O-tosyl uridine derivative.

Nucleophilic displacement: The 2'-O-tosyl group can then be displaced by a variety of nucleophiles to introduce desired functionalities. This can include azides (for subsequent "click" chemistry), amines, thiols, and other groups that can alter the properties of the resulting oligonucleotide.

Deprotection and incorporation into oligonucleotides: Following the introduction of the desired functional group at the 2'-position, the other protecting groups are removed, and the modified uridine monomer can be incorporated into a growing oligoribonucleotide chain using standard solid-phase synthesis techniques.

This ability to direct chemical modifications to the 2'-position is critical for several research applications. For instance, the introduction of specific functional groups can enhance the stability of RNA molecules against nuclease degradation, a crucial aspect for the development of RNA-based therapeutics like antisense oligonucleotides and siRNAs. Furthermore, the attachment of fluorescent dyes or other reporter molecules at the 2'-position allows for the tracking and visualization of RNA within cells.

The regiospecific functionalization enabled by 2'-O-tosylated uridine derivatives provides a powerful tool for chemists and biologists to synthesize custom-designed oligoribonucleotides with tailored properties, thereby advancing our understanding of RNA biology and facilitating the development of novel diagnostic and therapeutic agents.

Development of Chemical Tagging Approaches for Uridine Modification Detection

The detection and quantification of modified nucleosides within RNA are critical for understanding their biological roles. Uridine and its various modifications are implicated in a range of cellular processes. A significant challenge in this field is the low abundance of many of these modifications, which often fall below the detection limits of standard analytical techniques. To address this, chemical tagging methods have been developed to enhance the sensitivity of detection, particularly for mass spectrometry-based analyses.

One prominent approach involves the use of N-cyclohexyl-N′-β-(4-methylmorpholinium) ethylcarbodiimide p-toluenesulfonate (CMCT). This reagent selectively reacts with the N3 position of the uracil base in uridine and its modifications. biosyn.comwikipedia.org The key feature of CMCT is the introduction of a permanently positively charged quaternary ammonium group onto the uridine molecule. biosyn.comumich.edu This chemical tag significantly improves the ionization efficiency of the modified nucleosides during electrospray ionization-mass spectrometry (ESI-MS), leading to a substantial increase in detection sensitivity. biosyn.comumich.edu

Studies have demonstrated that CMCT labeling can increase the detection sensitivities of various uridine modifications by up to 1408-fold. biosyn.comumich.edunih.govnih.gov This enhanced sensitivity has enabled the identification and quantification of previously undetectable modifications in messenger RNA (mRNA) from mammalian cells and tissues. biosyn.comwikipedia.orgnih.govnih.gov For example, this method was instrumental in identifying the existence of 5-methyluridine (m⁵U) in the mRNA of various mammalian cells, a discovery that expanded the known repertoire of mRNA modifications. biosyn.comwikipedia.orgnih.gov

The CMCT labeling procedure is typically followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis. The introduction of the CMCT tag not only enhances signal intensity but also increases the hydrophobicity of the uridine derivatives, leading to improved retention on reversed-phase chromatography columns. biosyn.com This allows for better separation of the different uridine modifications prior to their detection by the mass spectrometer.

The development of such chemical tagging strategies, utilizing reagents like CMCT, represents a significant advancement in the field of epitranscriptomics. By dramatically improving the sensitivity of detection for low-abundance uridine modifications, these methods provide researchers with powerful tools to explore the dynamic landscape of RNA modifications and their functional consequences in health and disease.

Q & A

Basic Research Questions

Q. How can researchers detect and quantify uridine modifications in RNA using uridine, 2'-P-toluenesulfonate derivatives?

  • Methodological Answer : A highly sensitive approach involves N-cyclohexyl-N′-β-(4-methylmorpholinium) ethylcarbodiimide p-toluenesulfonate (CMCT) labeling coupled with liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS) . CMCT reacts with uridine modifications (e.g., 5-methyluridine), enhancing detection sensitivity by up to 1,408-fold. Key steps include RNA digestion, CMCT derivatization, and MS/MS analysis with collision-induced dissociation to identify signature fragment ions .

Q. What are the structural characteristics of this compound, and how can they be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for resolving hydrogen-bonding networks and crystal packing. For example, in analogous compounds like 2-hydroxypyridinium p-toluenesulfonate, intermolecular N–H⋯O and O–H⋯O bonds form [100] chains. Parameters such as unit cell dimensions (e.g., orthorhombic Pbca space group, a = 10.293 Å) and refinement statistics (R factor < 0.05) ensure accuracy. Complementary techniques like FT-IR and NMR validate functional groups and purity .

Q. How can sodium p-toluenesulfonate (SPTS) be utilized in chromatographic separations of uridine derivatives?

  • Methodological Answer : SPTS acts as a hydrophobic ion-pairing agent in hydrophilic interaction liquid chromatography (HILIC) . For example, selectivity parameters like α(CH₂) (uridine/5-methyluridine retention ratio) and α(OH) (uridine/2’-deoxyuridine ratio) optimize separations. Adjusting SPTS concentration (e.g., 5–20 mM) in mobile phases modulates anion-exchange interactions, improving resolution of polar metabolites .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound derivatives?

  • Methodological Answer : Use a 2³ factorial design to test variables:

  • Factors : Molar ratio (uridine:p-toluenesulfonyl chloride), reaction temperature (25–60°C), and catalyst type (e.g., pyridine vs. DMAP).
  • Response Variables : Yield, purity (HPLC), and byproduct formation.
    Statistical tools like ANOVA identify significant factors. For instance, higher temperatures (≥50°C) may accelerate sulfonation but increase hydrolysis risks. Orthogonal regression models (e.g., > 0.90) predict optimal conditions .

Q. How do researchers reconcile contradictory data on this compound’s detection sensitivity across studies?

  • Methodological Answer : Contradictions often arise from matrix effects (e.g., RNA source purity) or derivatization efficiency . Mitigation strategies:

  • Internal standards : Use isotopically labeled uridine (e.g., ¹³C-uridine) to normalize MS signals.
  • Control experiments : Compare CMCT-labeled vs. unlabeled samples to quantify derivatization yield.
  • Inter-laboratory validation : Share protocols via platforms like Protocols.io to standardize LC-MS parameters .

Q. What experimental models evaluate the biological role of this compound in cancer metabolism?

  • Methodological Answer : In vitro models : Treat pancreatic cancer cell lines (e.g., PANC-1) with uridine analogs and measure UPP1 enzyme activity via HPLC. In vivo models : Use xenograft mice with UPP1-knockout tumors to assess tumor growth inhibition. Metabolomics (GC-MS) quantifies ribose production from uridine catabolism. For prostate cancer, compare uridine levels in tumor vs. adjacent tissues (LC-MS) and correlate with PSA levels .

Q. How can researchers design a study to investigate this compound’s interaction with SGLT2 inhibitors in prostate cancer?

  • Methodological Answer : A quasi-experimental design with two cohorts:

  • Cohort 1 : Prostate cancer patients treated with SGLT2 inhibitors (e.g., dapagliflozin).
  • Cohort 2 : Untreated controls.
    Measure plasma uridine via LC-MS at baseline and post-treatment. Use Mendelian randomization to infer causal relationships between SGLT2 inhibition, uridine levels, and tumor progression. Validate findings with tissue biopsies (IHC for UPP1 expression) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.